molecular formula C9H5BrClFO B13713755 2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- CAS No. 917898-75-0

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)-

Cat. No.: B13713755
CAS No.: 917898-75-0
M. Wt: 263.49 g/mol
InChI Key: ONNSHVOIAONFKC-UHFFFAOYSA-N
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Description

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)-, is a substituted acryloyl chloride characterized by a propenoyl chloride backbone functionalized with a 4-bromo-2-fluorophenyl group at the β-position. The compound belongs to the broader class of α,β-unsaturated acyl chlorides, which are highly reactive intermediates in organic synthesis due to the electron-deficient α,β-unsaturated carbonyl system. The bromine and fluorine substituents on the aromatic ring confer unique electronic and steric properties, influencing its reactivity in nucleophilic acyl substitution, cycloaddition, and polymerization reactions.

Properties

CAS No.

917898-75-0

Molecular Formula

C9H5BrClFO

Molecular Weight

263.49 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H5BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1-5H

InChI Key

ONNSHVOIAONFKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Common Chlorinating Agents

The most reliable and widely used methods for preparing acid chlorides from carboxylic acids include the use of:

Among these, thionyl chloride and oxalyl chloride are preferred for their mild reaction conditions and cleaner by-products (SO2, CO, CO2 gases that escape easily).

Typical Procedure Using Thionyl Chloride

  • The acid (3-(4-bromo-2-fluorophenyl)-2-propenoic acid) is suspended or dissolved in an inert solvent such as dichloromethane or chloroform.
  • Thionyl chloride is added dropwise under anhydrous conditions with stirring.
  • The reaction mixture is heated gently (often refluxed) for several hours (2–6 hours) until gas evolution ceases.
  • Excess thionyl chloride and solvent are removed under reduced pressure.
  • The crude acid chloride is purified by distillation or used directly in subsequent reactions.

This method provides high yields and purity of the acid chloride, suitable for further synthetic applications.

Alternative Method Using Oxalyl Chloride

  • The acid is dissolved in anhydrous dichloromethane.
  • Oxalyl chloride is added, often with catalytic amounts of dimethylformamide (DMF) to activate the reaction.
  • The reaction proceeds at 0 °C to room temperature for 1–3 hours.
  • Gaseous by-products (CO, CO2) are vented off.
  • The acid chloride is isolated by evaporation of solvents.

This method is favored for sensitive substrates and gives high purity acid chloride products.

Specific Considerations for 3-(4-Bromo-2-fluorophenyl)- Substituted Acid Chlorides

  • The presence of bromine and fluorine substituents on the aromatic ring requires careful control of reaction conditions to avoid side reactions such as halogen exchange or polymerization of the acrylic moiety.
  • Mild temperatures and anhydrous conditions are critical.
  • Use of polar aprotic solvents and catalytic additives (e.g., DMF) can improve reaction rates and yields.
  • Purification typically involves distillation under reduced pressure or recrystallization if solid.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages Yield & Purity
Thionyl chloride SOCl2, reflux, inert solvent (CH2Cl2), 2–6 h High yield, simple work-up Evolution of corrosive gases >90%, high purity
Oxalyl chloride (COCl)2, DMF catalyst, 0 °C to RT, 1–3 h Mild conditions, clean by-products Requires careful handling of gases >90%, high purity
Phosphorus pentachloride PCl5, inert solvent, room temp to reflux Strong chlorinating agent Generates solid by-products (POCl3) Moderate to high yield
Phosphorus trichloride PCl3, reflux, inert solvent Less commonly used for acrylic acids More toxic, less clean by-products Moderate yield

Research Findings and Industrial Relevance

  • The Wittig-Horner reaction is often used to prepare the acid precursor with high regioselectivity and yield, using commercially available phosphonate esters and substituted benzaldehydes.
  • Industrial processes emphasize the use of less hazardous reagents (e.g., triethyl phosphite instead of triphenyl phosphine) and milder conditions to improve cost-efficiency and environmental impact.
  • The acid chloride preparation methods described are scalable and have been applied in the synthesis of related compounds for pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce acids and alcohols, respectively .

Scientific Research Applications

Organic Synthesis

Reactivity in Synthesis:
2-Propenoyl chloride can be utilized as an acylating agent in the synthesis of various organic compounds. Its ability to participate in nucleophilic acyl substitution reactions allows for the introduction of the 2-propenoyl group into different substrates.

Example Reactions:

  • Formation of Amides: The compound can react with amines to form amides, which are crucial intermediates in pharmaceuticals.
  • Synthesis of Esters: It can also react with alcohols to form esters, which are important in the production of fragrances and flavorings.

Pharmaceutical Applications

Drug Development:
The compound's structure suggests potential use as a building block in drug design, particularly for developing novel analgesics or anti-inflammatory agents. Its derivatives may exhibit biological activity due to the presence of the bromo and fluoro groups, which can enhance lipophilicity and biological interactions.

Case Study:
A study on related compounds highlighted that derivatives of 4-bromo-2-fluorophenyl groups have shown promise as agonists for specific receptors, indicating potential therapeutic uses . The synthesis pathways involving 2-propenoyl chloride could lead to new candidates for pain management therapies.

Material Science

Polymer Chemistry:
The compound can be incorporated into polymer matrices to modify their properties. For example, using it as a monomer in polymerization reactions can yield materials with enhanced thermal stability and chemical resistance.

Applications:

  • Coatings: Polymers derived from this compound could be used in protective coatings that require durability against chemical exposure.
  • Adhesives: The reactivity of 2-propenoyl chloride allows for the formulation of adhesives with strong bonding capabilities.

Data Table: Summary of Applications

Application AreaSpecific Use CasePotential Benefits
Organic SynthesisFormation of amides and estersVersatile intermediate production
PharmaceuticalsDrug development for analgesicsEnhanced therapeutic efficacy
Material SciencePolymer modification for coatings and adhesivesImproved durability and resistance

Mechanism of Action

The mechanism of action of 2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Table 1: Comparative Properties of Substituted 2-Propenoyl Chlorides

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity Reference
2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- C₉H₅BrClFO 4-Br, 2-F 266.49* Likely intermediate for anticancer agents, polymerization Inferred
(2E)-3-(4-Chlorophenyl)acryloyl chloride C₉H₆Cl₂O 4-Cl 201.046 Heterocyclic synthesis (e.g., pyrazoles, thiazoles)
4-Fluorocinnamoyl chloride C₉H₆ClFO 4-F 188.60 Anticancer agents, fluorescent dyes
2-Propenoyl chloride, 3-(4-methoxyphenyl)- C₁₀H₉ClO₂ 4-OCH₃ 196.63 Electron-rich systems for Diels-Alder reactions
2-Propenoyl chloride, 3-(3,4-dichlorophenyl)- C₉H₅Cl₃O 3-Cl, 4-Cl 235.49 Pesticide intermediates

*Calculated based on analogous compounds.

Key Observations:

Electronic Effects :

  • Electron-Withdrawing Groups (EWGs) : The 4-bromo-2-fluoro substitution in the target compound enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack. This is comparable to 4-chloro and 3,4-dichloro derivatives, which are used in heterocyclic synthesis due to their high reactivity .
  • Electron-Donating Groups (EDGs) : The 4-methoxy derivative exhibits reduced electrophilicity, making it more suitable for cycloaddition reactions (e.g., Diels-Alder) rather than nucleophilic substitutions .

This contrasts with para-substituted analogs (e.g., 4-fluorocinnamoyl chloride), where steric effects are minimal .

Biological Activity :

  • Fluorinated and brominated derivatives (e.g., 4-fluorocinnamoyl chloride) demonstrate anticancer and antioxidant properties, likely due to enhanced membrane permeability and radical scavenging capabilities. The target compound’s bromo-fluoro substitution may amplify these effects .

Stability and Handling

  • Hydrolytic Sensitivity : Like all acyl chlorides, the target compound is moisture-sensitive. However, EWGs like bromine and fluorine may slightly mitigate hydrolysis rates compared to EDG-bearing analogs .
  • Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability. For instance, 3,4-dichlorophenyl variants are stable under reflux conditions in organic solvents .

Biological Activity

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of 2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- typically involves the reaction of 3-(4-bromo-2-fluorophenyl)propanoic acid with thionyl chloride or phosphorus pentachloride to yield the corresponding acyl chloride. This process is crucial as it activates the compound for subsequent biological evaluations.

Antimicrobial Activity

Research has shown that compounds similar to 2-Propenoyl chloride exhibit significant antimicrobial properties. For instance, derivatives of Mannich bases have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups, such as bromo and fluoro substituents on the phenyl ring, has been associated with enhanced antibacterial activity .

CompoundZone of Inhibition (mm)Bacterial Strain
2-Propenoyl Chloride Derivative20S. epidermidis
Standard (Ciprofloxacin)15S. epidermidis

Cytotoxicity

The cytotoxic effects of 2-Propenoyl chloride derivatives have been evaluated against various cancer cell lines. Studies indicate that these compounds can exhibit increased cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil. For example, Mannich bases derived from similar structures have shown IC50 values lower than 2 μg/mL against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

Structure-Activity Relationship (SAR)

The biological activity of 2-Propenoyl chloride is influenced by its structural modifications. The presence of halogen atoms such as bromine and fluorine has been shown to enhance both antimicrobial and anticancer activities. SAR studies suggest that the lipophilicity introduced by these substituents plays a critical role in the compound's interaction with biological targets .

Case Studies

  • Antiviral Activity : A series of biaryl amide derivatives were synthesized based on structural analogs of 2-Propenoyl chloride and evaluated for anti-HCV activity. The study found that specific substitutions on the aromatic rings significantly affected antiviral potency, indicating potential therapeutic applications in viral infections .
  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various Mannich bases derived from similar frameworks against human cancer cell lines. Compounds showed a range of activities, with some exhibiting up to five times higher potency than standard treatments .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-bromo-2-fluorophenyl)-2-propenoyl chloride, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution of pre-functionalized aromatic precursors. For example:

  • Step 1 : Bromo-fluorination of the phenyl ring using Br₂/FeCl₃ in anhydrous conditions to introduce the 4-bromo-2-fluoro substituent .
  • Step 2 : Acrylation via reaction with acryloyl chloride under controlled pH (e.g., using pyridine as a catalyst to neutralize HCl byproducts) .
  • Optimization : Yield improvements (>80%) are achieved by maintaining inert atmospheres (N₂/Ar) and using anhydrous solvents (e.g., THF or DCM) .

Advanced: How do steric and electronic effects of the 4-bromo-2-fluorophenyl group influence the reactivity of the acryloyl chloride moiety?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing bromo and fluoro groups activate the acryloyl chloride toward nucleophilic attack (e.g., in amidation or esterification) by increasing the electrophilicity of the carbonyl carbon .
  • Steric Effects : The para-bromo and ortho-fluoro substituents create steric hindrance, requiring polar aprotic solvents (e.g., DMF) to enhance reaction kinetics in cross-coupling reactions .
  • Computational Validation : Density Functional Theory (DFT) studies show reduced LUMO energy (-2.1 eV) at the carbonyl group, confirming enhanced reactivity .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the acryloyl chloride structure (e.g., δ ~165 ppm for carbonyl carbon in ¹³C NMR) and substituent positions .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.72 Å) .
  • HPLC-MS : Quantifies purity (>95%) and detects hydrolysis byproducts (e.g., acrylic acid derivatives) .

Advanced: How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts in amidation reactions)?

Methodological Answer:

  • Case Study : Contradictory yields in amidation (40–75%) may arise from residual moisture or competing hydrolysis. Mitigation strategies include:
    • Strict Anhydrous Conditions : Use molecular sieves or activated alumina .
    • In Situ Trapping : Additives like DIPEA (N,N-diisopropylethylamine) suppress HCl-mediated degradation .
  • Mechanistic Analysis : LC-MS monitoring identifies intermediates (e.g., acyloxyphosphonium ions in Steglich esterification) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Handling : Use gloves, goggles, and fume hoods due to the compound’s lachrymatory and corrosive properties .
  • Storage : Keep under N₂ at -20°C to prevent hydrolysis.
  • Waste Disposal : Neutralize with ice-cold NaHCO₃ before disposal in halogenated waste containers .

Advanced: What computational tools are recommended to predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinase inhibitors) .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.2 indicates moderate blood-brain barrier permeability) .
  • QSAR Models : Utilize datasets from PubChem (CID: 145580) to correlate substituent effects with bioactivity .

Basic: How can researchers validate the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : TGA (Thermogravimetric Analysis) shows decomposition onset at ~150°C .
  • Hydrolytic Stability : Monitor via FT-IR for carbonyl peak shifts (e.g., ~1740 cm⁻¹ for intact acryloyl chloride vs. ~1700 cm⁻¹ for hydrolyzed acid) .

Advanced: What strategies are effective for incorporating this compound into polymeric or supramolecular systems?

Methodological Answer:

  • Copolymerization : Radical-initiated polymerization with styrene derivatives yields fluorinated polymers (Tg ~120°C) .
  • Host-Guest Chemistry : The bromo-fluorophenyl group enhances π-π stacking in cucurbituril-based systems, confirmed by fluorescence quenching assays .

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